Isoschimawalin A
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Overview
Description
Preparation Methods
Isoschimawalin A can be synthesized through various chemical routes. The synthetic process involves the use of specific reagents and conditions to achieve the desired compound. detailed synthetic routes and industrial production methods are not extensively documented in the available literature .
Chemical Reactions Analysis
Isoschimawalin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a model compound to study the behavior of hydrolyzable tannins.
Biology: It has shown potential antioxidant and antimicrobial properties.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of natural preservatives and antioxidants for food and cosmetic products
Mechanism of Action
The mechanism of action of Isoschimawalin A involves its interaction with various molecular targets and pathways. It has been shown to upregulate the expression of antioxidant genes such as catalase and glutathione peroxidase, while downregulating pro-inflammatory genes like interleukin-6 . This dual action contributes to its potential therapeutic effects.
Comparison with Similar Compounds
Isoschimawalin A is unique among hydrolyzable tannins due to its specific structure and properties. Similar compounds include:
Woodfordin E: A dimeric hydrolyzable tannin.
Woodfordin F: A trimeric hydrolyzable tannin.
Woodfordin G: A tetrameric hydrolyzable tannin.
These compounds share similar chemical properties but differ in their molecular structures and specific biological activities.
Properties
CAS No. |
143201-45-0 |
---|---|
Molecular Formula |
C55H34O35 |
Molecular Weight |
1254.8 g/mol |
IUPAC Name |
2-[[3,4,11,17,18,19-hexahydroxy-9,14-dioxo-10-[3-oxo-1-(3,4,5-trihydroxybenzoyl)oxy-2-[3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoyl]oxypropyl]-8,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C55H34O35/c56-9-27(87-54(81)16-6-21(61)36(67)43(74)45(16)84-25-7-14-30-29-13(52(79)90-48(30)39(25)70)4-22(62)37(68)47(29)89-53(14)80)46(88-50(77)11-1-17(57)33(64)18(58)2-11)31-23(63)10-83-51(78)12-3-19(59)34(65)40(71)28(12)32-24(86-55(31)82)8-26(38(69)41(32)72)85-44-15(49(75)76)5-20(60)35(66)42(44)73/h1-9,23,27,31,46,57-74H,10H2,(H,75,76) |
InChI Key |
QHUFBIOFLFOWEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)OC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)OC4=C(C(=C(C=C4C(=O)O)O)O)O)C(C(C=O)OC(=O)C5=CC(=C(C(=C5OC6=C(C7=C8C(=C6)C(=O)OC9=C8C(=CC(=C9O)O)C(=O)O7)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Origin of Product |
United States |
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